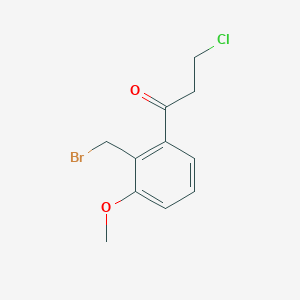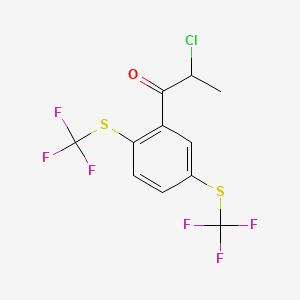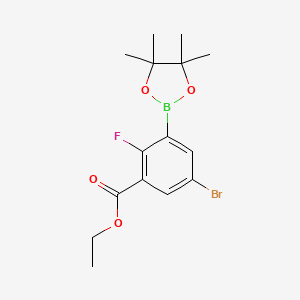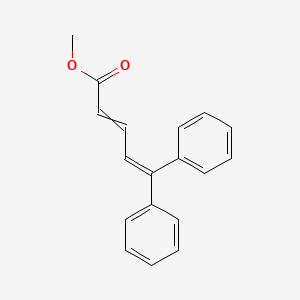![molecular formula C19H23FN3O5P B14062776 2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid](/img/structure/B14062776.png)
2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rucaparib involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of rucaparib follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification . The final product is subjected to rigorous quality control to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Rucaparib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, rucaparib is used as a tool to study DNA repair mechanisms and the role of PARP enzymes in cellular processes .
Biology
In biological research, rucaparib is used to investigate the effects of PARP inhibition on cell viability, DNA damage response, and apoptosis .
Medicine
In medicine, rucaparib is being explored as a treatment for various cancers, particularly those with BRCA1 or BRCA2 mutations . Clinical trials have shown its efficacy in ovarian, breast, and prostate cancers .
Industry
In the pharmaceutical industry, rucaparib is used in the development of targeted cancer therapies and as a reference compound for the development of new PARP inhibitors .
Mecanismo De Acción
Rucaparib exerts its effects by inhibiting PARP1 and PARP2 enzymes, which are key mediators of DNA repair in response to single-strand breaks . Inhibition of these enzymes results in the accumulation of double-strand DNA breaks that cannot be repaired in BRCA1/2 mutant tumor cells, leading to cell death . The molecular targets and pathways involved include the homologous recombination repair pathway and the base excision repair pathway .
Comparación Con Compuestos Similares
Similar Compounds
Olaparib: Another PARP inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Niraparib: A PARP inhibitor with a broader spectrum of activity against PARP enzymes.
Talazoparib: Known for its high potency and ability to trap PARP-DNA complexes.
Uniqueness of Rucaparib
Rucaparib is unique in its high selectivity for PARP1 and PARP2, as well as its oral bioavailability . It has shown significant efficacy in clinical trials, particularly in patients with BRCA1/2 mutations . Its ability to be used both as a monotherapy and in combination with other targeted agents further highlights its versatility .
Propiedades
Fórmula molecular |
C19H23FN3O5P |
|---|---|
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
2-fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid |
InChI |
InChI=1S/C19H20FN3O.H3O4P/c1-21-9-11-2-4-12(5-3-11)13-6-14-10-22-17(24)8-15-18(14)16(7-13)23-19(15)20;1-5(2,3)4/h2-5,8,13-14,21H,6-7,9-10H2,1H3,(H,22,24);(H3,1,2,3,4) |
Clave InChI |
JHBXMIAODYEHCJ-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC=C(C=C1)C2CC3CNC(=O)C=C4C3=C(C2)N=C4F.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062732.png)





![Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14062777.png)



